REACTION_CXSMILES
|
[K].C(OC([C:8]1[CH2:9][N:10]([C:15]2[O:16][C:17]([CH3:20])=[N:18][N:19]=2)[CH2:11][CH2:12][C:13]=1[OH:14])=O)C=C.C(N(CC)CC)C.C(O)=O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>Cl.O1CCCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:20][C:17]1[O:16][C:15]([N:10]2[CH2:9][CH2:8][C:13](=[O:14])[CH2:12][CH2:11]2)=[N:19][N:18]=1 |f:0.1,7.8.9,^1:0|
|
Name
|
4-Hydroxy-1-(5-methyl-[1,3,4]oxadiazol-2-yl)-1,2,5,6-tetrahydro-pyridine-3-carboxylic acid allyl ester potassium salt
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Quantity
|
163 mg
|
Type
|
reactant
|
Smiles
|
[K].C(C=C)OC(=O)C=1CN(CCC1O)C=1OC(=NN1)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
263 L
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
42 L
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0.51 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7.3 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.77 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 minutes at room temperature the prepared catalyst solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was evaporated twice with toluene/tetrahydrofurane
|
Type
|
ADDITION
|
Details
|
was added to the suspension
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
poured onto water
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated aqueous NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN=C(O1)N1CCC(CC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54 mg | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |